2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
CAS No.:
Cat. No.: VC20154651
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O2 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 2-(2-hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3-one |
| Standard InChI | InChI=1S/C7H12N2O2/c1-6-2-3-7(11)9(8-6)4-5-10/h10H,2-5H2,1H3 |
| Standard InChI Key | RSQJCCFLTFEFOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)CC1)CCO |
Introduction
2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. It features a pyridazine ring with a hydroxyl ethyl side chain and a methyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic or basic conditions. A common method includes the condensation of a substituted hydrazine with an α-ketoester followed by cyclization to form the pyridazinone ring.
Chemical Reactions
This compound can undergo various chemical transformations, such as:
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Condensation Reactions: With aldehydes to form more complex derivatives.
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Esterification and Etherification: Utilizing the hydroxyl group for further functionalization.
Biological Activities and Applications
Pyridazinone derivatives, including 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one, have demonstrated a range of biological activities. These compounds are known for their potential as:
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Anti-inflammatory Agents
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Analgesics
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Antitumor Agents.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6-Methylpyridazin-3(2H)-one | Methyl group at position 6 | Antitumor activity | Lacks hydroxyl side chain |
| 4-(Hydroxyethyl)-6-methylpyridazin-3(2H)-one | Hydroxyethyl at position 4 | Anti-inflammatory properties | Different substitution pattern |
| 3-Amino-6-methylpyridazin-4(1H)-one | Amino group at position 3 | Antimicrobial activity | Different functional group leading to varied activity |
The presence of both the hydroxyl group and the methyl substitution at specific positions distinguishes 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one from other similar compounds, potentially enhancing its solubility and bioavailability while offering unique interaction profiles with biological targets.
Potential Applications
This compound has potential applications in:
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Pharmaceuticals: As a lead compound for developing new therapeutic agents targeting various diseases.
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Agrochemicals: Due to its biological activity.
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Materials Science: In developing novel polymers or coatings.
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